molecular formula C4H6Br2N2S B3011213 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1909320-12-2

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B3011213
CAS No.: 1909320-12-2
M. Wt: 273.97
InChI Key: WUWBDMAQHBITJL-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a heterocyclic organic compound with the molecular formula C4H5BrN2S It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Mechanism of Action

Target of Action

The primary targets of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide are currently unknown . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole compounds can block receptors, inhibit enzymes, or modulate ion channels . The specific interactions of this compound with its targets need further investigation .

Biochemical Pathways

Thiazole compounds can influence a variety of biochemical pathways depending on their specific targets . They may activate or inhibit these pathways, leading to downstream effects such as changes in cell signaling, gene expression, or metabolic processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as cell growth, differentiation, apoptosis, or immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide typically involves the bromination of N-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows:

    Bromination: N-methyl-1,3-thiazol-2-amine is treated with bromine or N-bromosuccinimide in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C.

    Isolation: The resulting 5-bromo-N-methyl-1,3-thiazol-2-amine is isolated by filtration or extraction.

    Hydrobromide Formation: The isolated compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), and solvents (e.g., toluene, dimethyl sulfoxide).

Major Products Formed

    Substitution Reactions: Derivatives with different substituents at the 5-position.

    Oxidation and Reduction: Oxidized or reduced thiazole derivatives.

    Coupling Reactions: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-tert-butyl-1,3-thiazol-2-amine
  • 5-bromo-4-isopropyl-1,3-thiazol-2-amine
  • 5-bromo-4-cyclopropyl-1,3-thiazol-2-amine
  • 5-bromo-4-methyl-thiazol-2-amine
  • 5-bromo-2,4-dimethyl-1,3-thiazole

Uniqueness

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBDMAQHBITJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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